molecular formula C16H15N3O4 B5772666 4-nitro-N-[3-(propanoylamino)phenyl]benzamide CAS No. 25256-32-0

4-nitro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B5772666
CAS No.: 25256-32-0
M. Wt: 313.31 g/mol
InChI Key: QHJQMVOBHDFPBA-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound with the molecular formula C16H15N3O4 It is characterized by the presence of a nitro group, a benzamide group, and a propanoylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves the reaction of N-propanoyl-1,3-phenylenediamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product. Common purification techniques include recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-[3-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-[3-(acetylamino)phenyl]benzamide
  • 4-nitro-N-[3-(butanoylamino)phenyl]benzamide
  • 4-nitro-N-[3-(benzoylamino)phenyl]benzamide

Uniqueness

4-nitro-N-[3-(propanoylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-15(20)17-12-4-3-5-13(10-12)18-16(21)11-6-8-14(9-7-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQMVOBHDFPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358065
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25256-32-0
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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